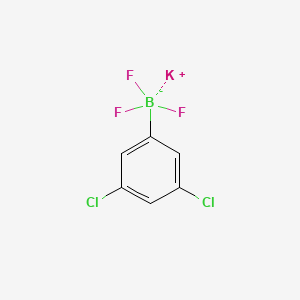

Potassium 3,5-dichlorophenyltrifluoroborate

Descripción general

Descripción

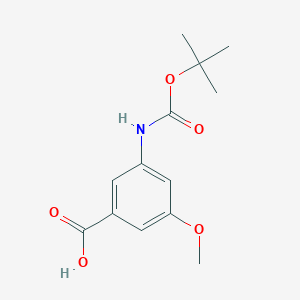

Potassium 3,5-dichlorophenyltrifluoroborate is a chemical compound with the molecular formula C6H3BCl2F3K . It has a molecular weight of 252.9 g/mol . This compound is typically stored in an inert atmosphere at room temperature .

Synthesis Analysis

Potassium trifluoroborates, including Potassium 3,5-dichlorophenyltrifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Molecular Structure Analysis

The InChI code for Potassium 3,5-dichlorophenyltrifluoroborate is1S/C6H3BCl2F3.K/c8-5-1-4 (7 (10,11)12)2-6 (9)3-5;/h1-3H;/q-1;+1 . Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis

Potassium 3,5-dichlorophenyltrifluoroborate is a solid at room temperature . It is stable in both air and moisture .Aplicaciones Científicas De Investigación

General Information

“Potassium 3,5-dichlorophenyltrifluoroborate” is a chemical compound with the molecular formula C6H3BCl2F3K . It’s a solid substance stored at room temperature under an inert atmosphere .

Application in Agriculture

Specific Scientific Field

The field of application is Agriculture , specifically in the area of fertilizer production .

Summary of the Application

Potassium is an essential nutrient for crop growth and yield development . The scarcity of potassium mineral resources and the low efficiency of fertilizer use have affected the increase in crop yield . The combination of nanotechnology and potassium has been explored to address these issues .

Methods of Application or Experimental Procedures

The paper reviews the applications of common potassium-containing materials and explores the effects and mechanisms of nano-fertilizers on plants . It also gives an outlook on the future applications of nano-potassium fertilizers in agriculture .

Organic Synthesis

Specific Scientific Field

The field of application is Organic Synthesis .

Summary of the Application

Organotrifluoroborates, including Potassium 3,5-dichlorophenyltrifluoroborate, have emerged as choice reagents for a number of diverse transformations . They provide reactivity patterns that complement those of other available organoboron reagents .

Methods of Application or Experimental Procedures

New methods in organotrifluoroborate synthesis have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks that are unknown among other boronic acid surrogates . The trifluoroborates are often more atom economical than boronate ester analogues .

Results or Outcomes

Organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . They represent stable reservoirs for their more reactive counterparts . As a result, they can generally be used stoichiometrically or in slight excess relative to their coupling partners .

Preparation of Potassium Organotrifluoroborates

Specific Scientific Field

The field of application is Chemical Synthesis .

Summary of the Application

A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates is described .

Methods of Application or Experimental Procedures

Potassium halomethyltrifluoroborates have been prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl .

Results or Outcomes

This method provides a new approach to the synthesis of potassium organotrifluoroborates .

Chemical Synthesis

Specific Scientific Field

The field of application is Chemical Synthesis .

Summary of the Application

“Potassium 3,5-dichlorophenyltrifluoroborate” is used in the synthesis of various chemical compounds . It’s a solid substance stored at room temperature under an inert atmosphere .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

Results or Outcomes

The results or outcomes would also depend on the specific synthesis. In general, the use of “Potassium 3,5-dichlorophenyltrifluoroborate” can help improve the efficiency and selectivity of the synthesis .

Ion Channels Research

Specific Scientific Field

The field of application is Biological Chemistry .

Summary of the Application

While not directly related to “Potassium 3,5-dichlorophenyltrifluoroborate”, research into potassium channels is a significant area of biological chemistry . Potassium channels play a crucial role in numerous biological processes .

Methods of Application or Experimental Procedures

Research into potassium channels involves a variety of experimental procedures, including electrophysiology, molecular biology, and computational modeling .

Results or Outcomes

Understanding the function of potassium channels can lead to insights into diseases such as epilepsy and certain types of paralysis .

Safety And Hazards

Propiedades

IUPAC Name |

potassium;(3,5-dichlorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BCl2F3.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAWVDUPJPGETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)Cl)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 3,5-dichlorophenyltrifluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)

![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)

![Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401074.png)

![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)

![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)

![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1401080.png)

![Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate](/img/structure/B1401081.png)